molecular formula C15H14N2O2S B2609940 N-benzyl-1-(4-cyanophenyl)methanesulfonamide CAS No. 923810-10-0

N-benzyl-1-(4-cyanophenyl)methanesulfonamide

Cat. No.: B2609940
CAS No.: 923810-10-0
M. Wt: 286.35
InChI Key: JLIWGCLWFRRVGV-UHFFFAOYSA-N
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Description

“N-benzyl-1-(4-cyanophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 923810-10-0. It has a molecular weight of 286.35 . The IUPAC name for this compound is N-benzyl (4-cyanophenyl)methanesulfonamide .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H14N2O2S/c16-10-13-6-8-15(9-7-13)12-20(18,19)17-11-14-4-2-1-3-5-14/h1-9,17H,11-12H2 . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Synthetic Organic Chemistry and Chemoselectivity

In the realm of synthetic organic chemistry, research has been focused on the development of chemoselective N-acylation reagents, including various N-acyl-N-(aryl)methanesulfonamides, demonstrating improved chemoselectivity over existing reagents. This chemoselectivity is crucial for the synthesis of complex organic molecules, suggesting that derivatives of N-benzyl-1-(4-cyanophenyl)methanesulfonamide could play a role in tailored synthetic strategies (Kondo & Murakami, 2001).

Green Chemistry Perspectives

The conversion of methane, a potent greenhouse gas, into more valuable hydrocarbons through catalytic methylation represents a significant area of interest within green chemistry. Research in this domain focuses on the utilization of methane for the methylation of aromatic compounds, showcasing the potential environmental benefits and cost-effectiveness of such processes. This highlights the broader application potential of methane sulfonamide derivatives in catalytic processes and environmental sustainability efforts (Adebajo, 2007).

Metalloporphyrin Catalysts for C-H Bond Functionalization

The use of metalloporphyrin catalysts for the selective functionalization of saturated C-H bonds is a cutting-edge area of research with implications for organic synthesis and industrial chemistry. Such catalysts enable the hydroxylation, amination, and carbenoid insertion into C-H bonds with high selectivity, suggesting potential applications for this compound in the development of novel catalysts or as a substrate in catalyzed reactions (Che et al., 2011).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

N-benzyl-1-(4-cyanophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c16-10-13-6-8-15(9-7-13)12-20(18,19)17-11-14-4-2-1-3-5-14/h1-9,17H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIWGCLWFRRVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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